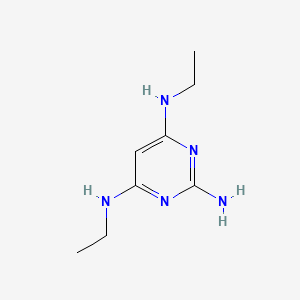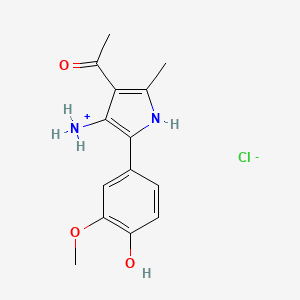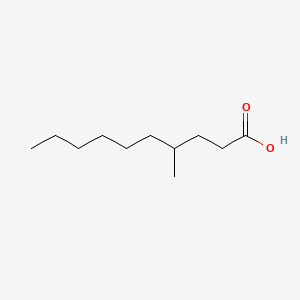
4-Methyldecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyldecanoic acid typically involves the alkylation of decanoic acid with a methyl group at the fourth carbon position. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where decanoic acid is treated with a methylating agent in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of precursor compounds or the use of biotechnological methods where specific enzymes are employed to introduce the methyl group at the desired position. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyldecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a carboxyl group, forming a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol group, resulting in the formation of 4-methyldecanol.
Substitution: The hydrogen atoms in the methyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 4-Methyl-4-decanedioic acid.
Reduction: 4-Methyldecanol.
Substitution: 4-Halodecanoic acids.
Scientific Research Applications
4-Methyldecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyldecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methyloctanoic acid: A shorter chain analog with similar chemical properties but different biological activities.
4-Methylundecanoic acid: A longer chain analog with distinct physical and chemical characteristics.
3-Hydroxy-4-methyldecanoic acid: Contains an additional hydroxyl group, leading to different reactivity and applications.
Uniqueness: 4-Methyldecanoic acid is unique due to its specific chain length and methyl group position, which confer distinct physical, chemical, and biological properties. These unique features make it valuable in various research and industrial applications .
Properties
CAS No. |
24323-24-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-methyldecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-10(2)8-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
InChI Key |
NODQTVSOELONGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
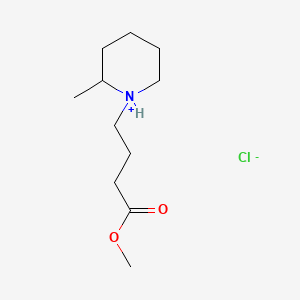
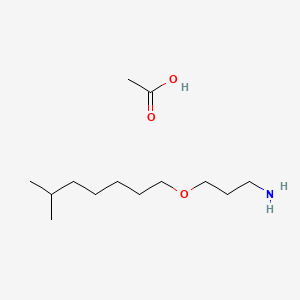
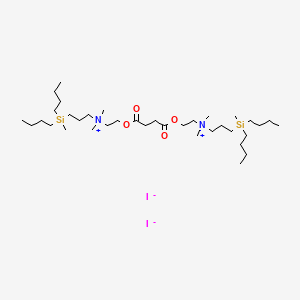
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
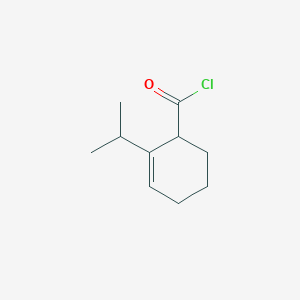

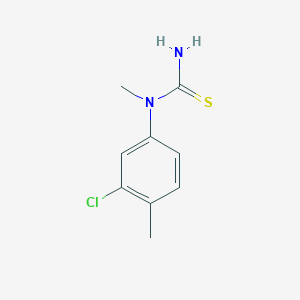
![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
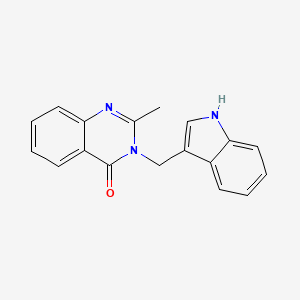
![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
